molecular formula C21H21BrN2S2 B096550 Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) CAS No. 17389-14-9

Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)

Cat. No. B096550
CAS RN: 17389-14-9
M. Wt: 445.4 g/mol
InChI Key: XMMSIZBVTLPHSO-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications.

Mechanism Of Action

The mechanism of action of Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) is not fully understood. However, it is believed to act by generating reactive oxygen species (ROS) upon exposure to light. These ROS can then cause oxidative damage to cellular components, leading to cell death.

Biochemical And Physiological Effects

Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) has been shown to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, as well as inhibit the growth of bacteria and fungi. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One advantage of using Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) in lab experiments is its ability to act as a fluorescent probe for the detection of metal ions. Additionally, its antimicrobial and antioxidant properties make it a promising candidate for further research. However, limitations include the need for exposure to light for its mechanism of action, as well as the potential for oxidative damage to healthy cells.

Future Directions

There are several future directions for research on Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1). One area of interest is its potential use in photodynamic therapy for cancer treatment. Additionally, further investigation into its antimicrobial and antioxidant properties may lead to the development of new treatments for various diseases. Finally, research into the mechanism of action of this compound may provide insights into the development of new drugs with similar properties.

Synthesis Methods

The synthesis of Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) involves the reaction of 3-ethyl-2-benzothiazolinone with ethyl bromoacetate and sodium ethoxide. The resulting product is then reacted with 3-ethyl-2-(3-formyl-2-oxo-2,3-dihydrobenzothiazol-3-ylidene) propionic acid to produce the final compound.

Scientific Research Applications

Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1) has been extensively studied for its potential applications in various scientific fields. It has been used as a fluorescent probe for the detection of metal ions, as well as a photosensitizer for photodynamic therapy in cancer treatment. Additionally, it has been investigated for its antimicrobial and antioxidant properties.

properties

CAS RN

17389-14-9

Product Name

Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propen-1-yl]-, bromide (1:1)

Molecular Formula

C21H21BrN2S2

Molecular Weight

445.4 g/mol

IUPAC Name

3-ethyl-2-[3-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzothiazole;bromide

InChI

InChI=1S/C21H21N2S2.BrH/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;/p-1

InChI Key

XMMSIZBVTLPHSO-UHFFFAOYSA-M

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Br-]

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC3=[N+](C4=CC=CC=C4S3)CC.[Br-]

Other CAS RN

17389-14-9

synonyms

3-ethyl-2-(3-(3-ethyl-2(3H)-benzothiazolylidene)-1-propenyl)benzothiazolium
EEBPB iodide

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.